molecular formula C14H19NO3 B1307358 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid CAS No. 187994-08-7

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

Cat. No. B1307358
M. Wt: 249.3 g/mol
InChI Key: FSNSOIRVTRIDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.29 . It’s used for research purposes .

Scientific Research Applications

Chemical Synthesis and Characterization

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid and related compounds have been studied for their chemical properties and reactions. For instance, the kinetic and thermodynamic acidities of substituted benzyl-methoxy nitroethylenes have been examined, highlighting the impact of different substituents on their chemical reactivity and stability (Bernasconi, Ali, & Gunter, 2003). This research provides insight into the fundamental chemical behavior of compounds structurally related to 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid, which is crucial for their application in various scientific studies.

Antimicrobial Activity

Compounds structurally similar to 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. The synthesis of new pyridine derivatives, including those involving piperidine structures, has demonstrated variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). These findings suggest potential applications of these compounds in the development of new antimicrobial agents.

Synthetic Methodologies

The development of synthetic routes for piperidine derivatives, including steps like protection, reduction, and addition reactions, is a critical area of research. Such methodologies are foundational for synthesizing complex molecules with potential pharmacological activities (Lin, Leng, Wang, & Huang, 2016). The exploration of these synthetic routes enables the creation of diverse molecules for further biological evaluation.

properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-12-6-4-5-11(9-12)10-15-8-3-2-7-13(15)14(16)17/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNSOIRVTRIDGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391181
Record name 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid

CAS RN

187994-08-7
Record name 1-(3-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl 1-(3-methoxybenzyl)-2-piperidinecarboxylate (3.0 g) and iN NaOH (21.6 ml) in ethanol (31.6 ml) was stirred at 70° C. overnight. The reaction mixture was cooled to room temperature, acidified with 1N hydrochloric acid, and evaporated in vacuo. The residue was extracted with methylene chloride and the extract was evaporated in vacuo to afford 1-(3-methoxybenzyl)-2-piperidinecarboxylic acid (2.64 g) as an amorphous powder.
Quantity
3 g
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21.6 mL
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31.6 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of ethyl 1-(3-methoxybenzyl)-2-piperidinecarboxylate (3.0 g) and 1N NaOH (21.6 ml) in ethanol (31.6 ml) was stirred at 70° C. overnight. The reaction mixture was cooled to room temperature, acidified with 1N hydrochloric acid, and evaporated in vacuo. The residue was extracted with methylene chloride and the extract was evaporated in vacuo to afford 1-(3-methoxybenzyl)-2-piperidinecarboxylic acid (2.64 g) as an amorphous powder. (+) APCI-MS (m/z): 250 (M+ +1) mp: 186.0-187.3° C. IR (Film): 1600, 1265 cm-1NMR (CDCl3, δ): 1.3-1.85 (6H, m), 2.2-2.3 (1H, m), 2.86-2.93 (1H, m), 3.09 (1H, dd, J=7.6, 4.3 Hz), 3.52 (1H, d, J=13.4 Hz), 3.74 (3H, s), 3.87 (1H, d, J=13.4 Hz), 6.81-6.93 (3H, m), 7.24 (1H, d, J=8.0 Hz)
Quantity
3 g
Type
reactant
Reaction Step One
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21.6 mL
Type
reactant
Reaction Step One
Quantity
31.6 mL
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solvent
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0 (± 1) mol
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